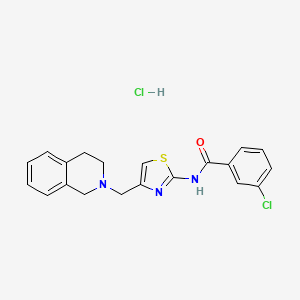

3-chloro-N-(4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)thiazol-2-yl)benzamide hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-chloro-N-(4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)thiazol-2-yl)benzamide hydrochloride is a synthetic organic compound characterized by the presence of a chlorobenzamide moiety linked to a thiazole ring, which is further connected to a dihydroisoquinoline system. This compound is often utilized in various scientific research applications, primarily due to its unique chemical structure and potential biological activity.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Initial Formation of Benzamide Derivative: : The synthesis starts with the chlorination of a benzamide precursor to introduce the chlorine atom at the 3-position.

Formation of Thiazole Ring: : This intermediate undergoes cyclization with an appropriate thioamide to form the thiazole ring.

Linkage to Dihydroisoquinoline: : The thiazole compound is then reacted with a bromomethylated dihydroisoquinoline under basic conditions to achieve the final linked structure.

Industrial Production Methods

For large-scale production, optimized procedures involving continuous flow chemistry and the use of automated reactors might be employed to ensure high yield and purity of the compound. Additionally, solvent selection and temperature control are critical parameters in the industrial synthesis process.

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: : The compound can undergo oxidation reactions at the isoquinoline ring, leading to the formation of N-oxide derivatives.

Reduction: : Reduction reactions, especially at the thiazole ring, can yield various reduced forms, altering the biological activity.

Substitution: : Electrophilic aromatic substitution reactions can occur at the benzamide ring, introducing various functional groups that can modulate activity.

Common Reagents and Conditions

Oxidation: : Common reagents include hydrogen peroxide and m-chloroperbenzoic acid (mCPBA).

Reduction: : Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: : Conditions often involve the use of Lewis acids like aluminum chloride (AlCl3) or ferric chloride (FeCl3) to facilitate the reaction.

Major Products

Applications De Recherche Scientifique

Chemistry

This compound serves as a valuable building block in the synthesis of more complex molecules. Its unique structure enables the exploration of various reaction pathways and mechanisms.

Biology

In biological research, the compound is investigated for its potential interactions with proteins and enzymes, making it a candidate for drug development studies.

Medicine

Preliminary studies suggest potential therapeutic applications, particularly in the areas of oncology and neurology, due to its interaction with specific molecular targets.

Industry

In industrial applications, it is utilized as an intermediate in the synthesis of agrochemicals and materials science research, offering a versatile platform for the development of new materials.

Mécanisme D'action

The biological activity of 3-chloro-N-(4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)thiazol-2-yl)benzamide hydrochloride is primarily attributed to its ability to interact with specific molecular targets, such as receptors or enzymes, thereby modulating their activity. The compound's structure allows it to fit into active sites or binding pockets, inhibiting or activating the target molecules. Key pathways influenced by this compound include signal transduction pathways involved in cell growth and apoptosis.

Comparaison Avec Des Composés Similaires

Comparison with Other Benzamides

Compared to other benzamides, the thiazole and dihydroisoquinoline components of this compound provide additional points of interaction, enhancing its specificity and potential activity.

List of Similar Compounds

N-(4-(3-chlorophenyl)-5-methylthiazol-2-yl)-2,2-dimethylpropionamide: : Similar structure with a different side chain.

3-chloro-N-(4-(3,4-dihydroisoquinolin-1-yl)methyl)thiazol-2-yl)benzamide: : An isomer with a different isoquinoline configuration.

4-(2-((3-chlorophenyl)amino)-2-oxoethyl)-N-(thiazol-2-yl)benzamide: : Another structurally related compound with potential biological activity.

Conclusion

3-chloro-N-(4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)thiazol-2-yl)benzamide hydrochloride stands out in the realm of synthetic organic chemistry due to its diverse structural features and potential applications across various fields. Understanding its preparation methods, reactivity, and mechanisms of action can significantly enhance its utility in scientific research and industrial applications.

Activité Biologique

The compound 3-chloro-N-(4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)thiazol-2-yl)benzamide hydrochloride represents a class of benzamide derivatives that have garnered attention for their potential biological activities. This article delves into the biological properties, mechanisms of action, and therapeutic implications of this compound, supported by relevant data tables and case studies.

Chemical Structure

The molecular formula of this compound is C23H21ClN2O. The structure features a thiazole ring and a 3,4-dihydroisoquinoline moiety, which are critical for its biological activity.

Antitumor Activity

Recent studies have indicated that benzamide derivatives can exhibit significant antitumor properties. For instance, a related compound demonstrated moderate to high potency as a RET kinase inhibitor in cancer therapy. This suggests that this compound may also possess similar antitumor efficacy due to its structural analogies with other active compounds .

Table 1: Comparative Antitumor Activity of Benzamide Derivatives

| Compound Name | Structure Type | IC50 (nM) | Mechanism of Action |

|---|---|---|---|

| Compound I-8 | Benzamide | 10.5 | RET Kinase Inhibition |

| Compound II | Thiazole | 15.0 | Cell Proliferation Inhibition |

| 3-chloro-N... | Benzamide | TBD | TBD |

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been explored in various studies. Notably, benzamides have shown inhibitory effects on acetylcholinesterase (AChE) and human carbonic anhydrases (hCA I and hCA II). For instance, compounds related to the thiazole-benzamide structure exhibited Ki values in the nanomolar range against these enzymes, indicating strong inhibitory activity .

Table 2: Enzyme Inhibition Potency of Related Compounds

| Compound Name | Target Enzyme | Ki (nM) |

|---|---|---|

| Compound A | AChE | 8.91 |

| Compound B | hCA I | 4.07 |

| 3-chloro-N... | TBD | TBD |

The biological activity of this compound may be attributed to its ability to interact with specific molecular targets involved in cell signaling pathways. The presence of the thiazole and isoquinoline moieties suggests potential interactions with kinase pathways, which are critical in cancer progression and treatment resistance.

Case Studies

- RET Kinase Inhibition : A study on related benzamide derivatives showed that compounds with similar structures effectively inhibited RET kinase activity, leading to reduced cell proliferation in cancer models . This supports the hypothesis that this compound could exhibit comparable effects.

- AChE Inhibition : Another study highlighted the effectiveness of benzamide derivatives in inhibiting AChE at nanomolar concentrations, which is significant for conditions like Alzheimer's disease . The potential neuroprotective effects could be explored further with this compound.

Propriétés

IUPAC Name |

3-chloro-N-[4-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-1,3-thiazol-2-yl]benzamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18ClN3OS.ClH/c21-17-7-3-6-15(10-17)19(25)23-20-22-18(13-26-20)12-24-9-8-14-4-1-2-5-16(14)11-24;/h1-7,10,13H,8-9,11-12H2,(H,22,23,25);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNTCXAWATMOQHJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=CC=CC=C21)CC3=CSC(=N3)NC(=O)C4=CC(=CC=C4)Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19Cl2N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.